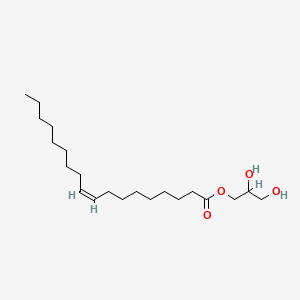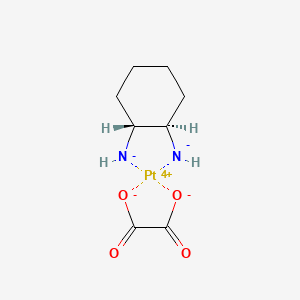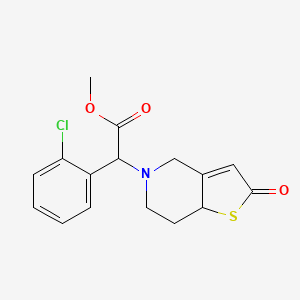
n-Octyl 3,6-Di-O-(a-D-mannopyranosyl)-b-D-mannopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-Octyl 3,6-Di-O-(α-D-mannopyranosyl)-β-D-mannopyranoside: is a biochemical reagent primarily used in glycobiology research. This compound is a type of glycoside, which consists of a sugar molecule (mannopyranoside) linked to an octyl group. It is known for its role in studying carbohydrate structures, synthesis, and biological functions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of n-Octyl 3,6-Di-O-(α-D-mannopyranosyl)-β-D-mannopyranoside involves the glycosylation of mannopyranoside with an octyl group. The process typically includes the protection of hydroxyl groups, glycosylation, and subsequent deprotection steps. The reaction conditions often involve the use of catalysts such as silver triflate or boron trifluoride etherate to facilitate the glycosylation reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale glycosylation reactions under controlled conditions to ensure high yield and purity. The process includes the use of automated reactors and purification systems to streamline production and maintain consistency.
Analyse Chemischer Reaktionen
Types of Reactions: n-Octyl 3,6-Di-O-(α-D-mannopyranosyl)-β-D-mannopyranoside can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the mannopyranoside moiety can be oxidized to form corresponding carbonyl compounds.
Reduction: The carbonyl groups formed from oxidation can be reduced back to hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction will regenerate the original hydroxyl groups.
Wissenschaftliche Forschungsanwendungen
n-Octyl 3,6-Di-O-(α-D-mannopyranosyl)-β-D-mannopyranoside is widely used in scientific research, particularly in the field of glycobiology. Its applications include:
Carbohydrate Chemistry: Studying the structure and function of carbohydrates.
Enzymology: Investigating enzyme-substrate interactions involving glycosidases and glycosyltransferases.
Biomedical Research: Exploring the role of carbohydrates in cell signaling, immune response, and disease mechanisms.
Biotechnology: Developing glycosylated biomolecules for therapeutic and diagnostic purposes.
Wirkmechanismus
The mechanism of action of n-Octyl 3,6-Di-O-(α-D-mannopyranosyl)-β-D-mannopyranoside involves its interaction with specific enzymes and proteins involved in carbohydrate metabolism. The compound acts as a substrate or inhibitor for glycosidases and glycosyltransferases, influencing the synthesis and degradation of glycans. This interaction can modulate various biological pathways, including cell signaling and immune response.
Vergleich Mit ähnlichen Verbindungen
n-Octyl α-D-glucopyranoside: Another glycoside with a similar structure but different sugar moiety (glucose instead of mannose).
n-Octyl β-D-galactopyranoside: Similar structure with galactose as the sugar moiety.
n-Octyl α-D-mannopyranoside: A simpler version with only one mannopyranoside unit.
Uniqueness: n-Octyl 3,6-Di-O-(α-D-mannopyranosyl)-β-D-mannopyranoside is unique due to its dual mannopyranoside units, which provide distinct biochemical properties and interactions compared to other glycosides. This dual structure allows for more complex studies in glycobiology and related fields.
Eigenschaften
IUPAC Name |
2-[[3,5-dihydroxy-6-octoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H48O16/c1-2-3-4-5-6-7-8-37-25-22(36)23(42-26-21(35)19(33)16(30)13(10-28)40-26)17(31)14(41-25)11-38-24-20(34)18(32)15(29)12(9-27)39-24/h12-36H,2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMQKGONXPQXZKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H48O16 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
616.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![6-Nitro-7-sulfamoylbenzo[f]quinoxaline-2,3-dione, Disodium Salt](/img/structure/B7796355.png)





![1-[(1-Hydroxy-2,2,5,5-tetramethylpyrrolidin-3-yl)methyl]pyrrole-2,5-dione](/img/structure/B7796410.png)
